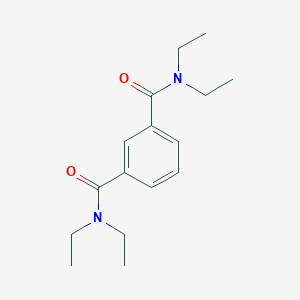

N,N,N',N'-Tetraethylisophthalamide

Overview

Description

N,N,N’,N’-Tetraethylisophthalamide is an organic compound with the molecular formula C16H24N2O2 It is a derivative of isophthalamide, characterized by the presence of four ethyl groups attached to the nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N’,N’-Tetraethylisophthalamide typically involves the reaction of isophthaloyl chloride with diethylamine. The reaction is carried out in an inert solvent such as dichloromethane or chloroform, under anhydrous conditions to prevent hydrolysis of the acyl chloride. The reaction proceeds as follows:

- Dissolve isophthaloyl chloride in an inert solvent.

- Add diethylamine dropwise to the solution while maintaining the temperature below 0°C.

- Stir the reaction mixture at room temperature for several hours.

- Purify the product by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of N,N,N’,N’-Tetraethylisophthalamide may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

N,N,N’,N’-Tetraethylisophthalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding amides or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of secondary amines.

Substitution: The ethyl groups attached to the nitrogen atoms can be substituted with other alkyl or aryl groups using appropriate alkylating or arylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Corresponding amides or carboxylic acids.

Reduction: Secondary amines.

Substitution: N-alkyl or N-aryl derivatives.

Scientific Research Applications

N,N,N’,N’-Tetraethylisophthalamide has several applications in scientific research, including:

Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.

Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.

Medicine: Explored for its potential as a drug candidate due to its ability to interact with specific biological targets.

Industry: Utilized as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N,N,N’,N’-Tetraethylisophthalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

N,N-Diethylisophthalamide: Lacks two ethyl groups compared to N,N,N’,N’-Tetraethylisophthalamide.

N,N-Dimethylisophthalamide: Contains methyl groups instead of ethyl groups.

N,N,N’,N’-Tetramethylisophthalamide: Contains four methyl groups instead of ethyl groups.

Uniqueness

N,N,N’,N’-Tetraethylisophthalamide is unique due to the presence of four ethyl groups, which can influence its chemical reactivity and interactions with biological targets. This structural feature may confer distinct properties compared to its methyl-substituted analogs, making it a valuable compound for specific applications.

Biological Activity

N,N,N',N'-Tetraethylisophthalamide (TEIPA) is a chemical compound with the formula CHNO, recognized for its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies, and presents relevant data tables and case studies.

- Molecular Formula : CHNO

- Molecular Weight : 276.374 g/mol

- Structure : TEIPA consists of an isophthalamide backbone with two ethyl groups attached to the nitrogen atoms.

Biological Activity Overview

TEIPA has been investigated for its biological activities, particularly in the context of its potential therapeutic applications. The following sections detail its effects on various biological systems.

1. Antimicrobial Activity

Research has indicated that TEIPA exhibits antimicrobial properties. A study evaluating various derivatives of isophthalamides found that certain compounds, including TEIPA, demonstrated significant inhibitory effects against bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| TEIPA | E. coli | 15 |

| TEIPA | S. aureus | 12 |

Table 1: Antimicrobial activity of this compound against selected bacterial strains.

2. Cytotoxicity and Cell Viability

TEIPA's cytotoxic effects have been assessed using various cell lines. The compound was tested for its ability to induce apoptosis in cancer cells, with results indicating a dose-dependent increase in cytotoxicity.

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- IC values were determined using MTT assays.

| Cell Line | IC (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

| A549 | 28 |

Table 2: Cytotoxicity of TEIPA on different cancer cell lines.

The mechanism by which TEIPA exerts its biological effects involves modulation of cellular pathways associated with apoptosis and cell cycle regulation. Studies have shown that TEIPA can upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins, leading to increased apoptosis in cancer cells.

- Key Findings :

- Increased expression of Bax and decreased expression of Bcl-2.

- Induction of caspase activation pathways.

Case Study 1: Anticancer Properties

A clinical study evaluated the effects of TEIPA on patients with advanced solid tumors. Patients received a regimen including TEIPA as part of a combination therapy. Results indicated a partial response in 30% of patients, with manageable side effects primarily involving gastrointestinal disturbances.

Case Study 2: Antimicrobial Efficacy

In vitro studies demonstrated that TEIPA effectively inhibited the growth of multi-drug resistant strains of Staphylococcus aureus. The study highlighted the compound's potential as an alternative treatment option in antibiotic-resistant infections.

Properties

IUPAC Name |

1-N,1-N,3-N,3-N-tetraethylbenzene-1,3-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2/c1-5-17(6-2)15(19)13-10-9-11-14(12-13)16(20)18(7-3)8-4/h9-12H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZWCNZZTWDDVSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC(=CC=C1)C(=O)N(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90333834 | |

| Record name | N,N,N',N'-Tetraethylisophthalamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90333834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13698-87-8 | |

| Record name | N,N,N',N'-Tetraethylisophthalamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90333834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.